Ethyl 4-(2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate is a complex organic compound that features a benzoate ester linked to an acetamido group, which is further connected to a tetrahydroisoquinoline moiety
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their antimicrobial and anticancer potential , suggesting that the compound may interact with targets related to these biological processes.
Mode of Action
It’s worth noting that similar compounds have shown to inhibit microbial growth and cancer cell proliferation . The compound likely interacts with its targets, leading to changes that inhibit these biological processes.
Result of Action
Similar compounds have demonstrated antimicrobial and anticancer activities , suggesting that this compound may also have these effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: The initial step involves the synthesis of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Introduction of the Acetamido Group: The next step involves the introduction of the acetamido group. This can be done by reacting the tetrahydroisoquinoline derivative with acetic anhydride or acetyl chloride under basic conditions.
Formation of the Benzoate Ester: The final step involves the esterification of the acetamido derivative with ethyl 4-hydroxybenzoate. This can be achieved using standard esterification techniques, such as the Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, to form quinoline derivatives.
Reduction: Reduction reactions can be used to modify the carbonyl groups present in the compound.
Substitution: The aromatic ring in the benzoate ester can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohols or amines, depending on the specific reduction conditions.
Substitution: Halogenated or nitrated derivatives of the benzoate ester.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the tetrahydroisoquinoline moiety.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the biological activity of tetrahydroisoquinoline derivatives.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-oxo-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butanoate
- Ethyl 3-substituted-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 4-(2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate is unique due to the presence of the tetrahydroisoquinoline moiety, which imparts specific biological activities and synthetic versatility. This distinguishes it from other similar compounds that may lack this moiety or have different functional groups.
Properties
IUPAC Name |
ethyl 4-[[2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-3-24-13-12-17-18(21(24)26)6-5-7-19(17)29-14-20(25)23-16-10-8-15(9-11-16)22(27)28-4-2/h5-11H,3-4,12-14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVZXALOVCJZPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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